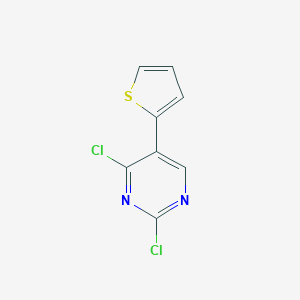

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine

Beschreibung

2,4-Dichlor-5-(thiophen-2-yl)pyrimidin ist eine heterocyclische Verbindung, die einen Pyrimidinring aufweist, der an Positionen 2 und 4 mit zwei Chloratomen und an Position 5 mit einem Thiophenring substituiert ist.

Eigenschaften

Molekularformel |

C8H4Cl2N2S |

|---|---|

Molekulargewicht |

231.10 g/mol |

IUPAC-Name |

2,4-dichloro-5-thiophen-2-ylpyrimidine |

InChI |

InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H |

InChI-Schlüssel |

VUHPJDAYDOQGPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Dichlor-5-(thiophen-2-yl)pyrimidin beinhaltet typischerweise die Reaktion von 2,4-Dichlorpyrimidin mit Thiophenderivaten unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

2,4-Dichlor-5-(thiophen-2-yl)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Chloratome an den Positionen 2 und 4 können durch Nucleophile wie Amine oder Thiole ersetzt werden.

Elektrophile Substitution: Der Thiophenring kann elektrophile Substitutionsreaktionen wie Bromierung oder Nitrierung durchlaufen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Amine (z. B. Anilin) oder Thiole (z. B. Thiophenol) in Gegenwart einer Base (z. B. Natriumhydrid) und eines Lösungsmittels (z. B. DMF) bei erhöhten Temperaturen.

Elektrophile Substitution: Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Katalysators (z. B. Eisen(III)-chlorid) bei kontrollierten Temperaturen.

Hauptprodukte

Nucleophile Substitution: Zu den Produkten gehören substituierte Pyrimidine, bei denen Chloratome durch Nucleophile ersetzt werden.

Elektrophile Substitution: Zu den Produkten gehören bromierte oder nitrierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine | Escherichia coli | 0.8 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL | |

| Candida albicans | 0.6 µg/mL |

Research indicates that the presence of chlorine and thiophene groups enhances the antibacterial activity of these compounds, making them promising candidates for further development in antimicrobial therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have been extensively studied. 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine has shown significant potential in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine | 43.17 | 0.04 |

| Celecoxib | 47.72 | 0.04 |

In vitro studies demonstrated that this compound effectively suppresses COX-2 activity, comparable to standard anti-inflammatory drugs like celecoxib .

Antiparasitic Activity

Recent investigations into the antiparasitic properties of thiophenyl-pyrimidines have revealed promising results against parasitic infections such as schistosomiasis. The compound has been shown to induce paralysis in Schistosoma mansoni, demonstrating selective toxicity towards the parasite while sparing mammalian cells.

Case Study: Anti-Schistosomal Activity

In a study evaluating various thiophenyl-pyrimidines, 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine exhibited potent activity against both adult and larval stages of Schistosoma mansoni. The compound induced significant motility impairment at concentrations as low as 10 µM, with minimal cytotoxicity observed in mammalian cell lines .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have also been explored, with some compounds demonstrating activity against various cancer cell lines. The structure of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine suggests potential interactions with cellular targets involved in cancer progression.

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine | HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

These findings indicate that modifications to the pyrimidine structure can lead to enhanced anticancer activity, warranting further investigation into its mechanism of action .

Wirkmechanismus

The mechanism by which 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine exerts its effects depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

Materials Science: Its electronic properties facilitate charge transport in organic electronic devices.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dichlor-5-methylpyrimidin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle eines Thiophenrings.

2,4-Dichlor-5-phenylpyrimidin: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle eines Thiophenrings.

Einzigartigkeit

2,4-Dichlor-5-(thiophen-2-yl)pyrimidin ist aufgrund des Vorhandenseins des Thiophenrings einzigartig, der im Vergleich zu seinen Analoga unterschiedliche elektronische Eigenschaften und Reaktivität verleiht. Dies macht es besonders wertvoll für Anwendungen, die bestimmte elektronische Eigenschaften erfordern, wie z. B. in organischen Halbleitern .

Biologische Aktivität

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both chlorine and thiophene moieties, suggests various interactions with biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, supported by recent research findings.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In a study focused on various pyrimidines, including 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine, the compound showed promising activity against a range of pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Effective against E. coli and S. aureus | |

| Fungi | Active against C. albicans |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine | 0.04 μM | 0.04 μM |

This inhibition leads to a reduction in prostaglandin E2 (PGE2) synthesis, contributing to its anti-inflammatory effects.

Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives against HIV and other viruses. The compound's structural features allow it to interact with viral enzymes effectively.

In a study examining various pyrimidines as HIV inhibitors, 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine demonstrated significant binding affinity to the non-nucleoside reverse transcriptase target site.

The compound's ability to resist mutations common in resistant strains enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is critical for optimizing its biological activity. Modifications at various positions on the pyrimidine ring and thiophene moiety can significantly alter its efficacy against different biological targets.

Key Findings:

- Chlorine Substituents : Enhance antimicrobial and anti-inflammatory activities.

- Thiophene Ring : Contributes to increased binding affinity in antiviral assays.

- Pyrimidine Core : Essential for maintaining biological activity across various assays.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine in medicinal chemistry:

- Antimicrobial Efficacy : A study found that this compound exhibited MIC values comparable to standard antibiotics against several bacterial strains.

- Inflammation Models : In vivo models demonstrated significant reductions in edema when treated with the compound compared to controls.

- Antiviral Trials : Clinical trials indicated that patients treated with formulations containing this compound showed improved viral load suppression compared to those receiving placebo treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.